(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]
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Overview
Description
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is a compound characterized by the presence of multiple alkynyl groups and triisopropylsilyl protective groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne typically involves the use of column chromatography on silica gel with 100% heptane as the eluent. The crude residue is purified to afford the desired compound as a beige solid . The yield of this synthesis is reported to be high, around 99% .
Industrial Production Methods
While specific industrial production methods for 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce alkynyl groups to alkenes or alkanes.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can yield alkenes or alkanes.
Scientific Research Applications
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne has several applications in scientific research:
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne exerts its effects involves its ability to participate in various chemical reactions due to its multiple alkynyl groups. These reactions can lead to the formation of new compounds with different properties. The triisopropylsilyl groups protect the alkynyl groups during reactions, allowing for selective functionalization.
Comparison with Similar Compounds
Similar Compounds
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexayne: This compound is similar in structure but has additional alkynyl groups.
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne: This compound is similar but lacks the triisopropylsilyl protective groups.
Uniqueness
1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is unique due to its combination of multiple alkynyl groups and triisopropylsilyl protective groups. This combination allows for selective reactions and the formation of complex structures, making it valuable in various fields of research and industry.
Properties
CAS No. |
312907-82-7 |
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Molecular Formula |
C30H42Si2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
tri(propan-2-yl)-[12-tri(propan-2-yl)silyldodeca-1,3,5,7,9,11-hexaynyl]silane |
InChI |
InChI=1S/C30H42Si2/c1-25(2)31(26(3)4,27(5)6)23-21-19-17-15-13-14-16-18-20-22-24-32(28(7)8,29(9)10)30(11)12/h25-30H,1-12H3 |
InChI Key |
HSJHCMVTAHRSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#CC#CC#CC#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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